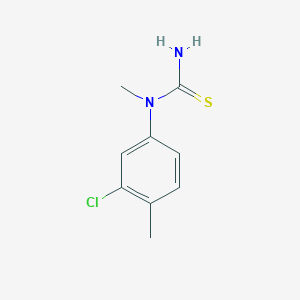
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- is an organic compound with the chemical formula C9H11ClN2S. It is a colorless to light yellow solid with a bitter taste. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It exhibits significant biological activities, such as anti-tumor and anti-viral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- typically involves the reaction of 3-chloro-4-methylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Exhibits anti-tumor and anti-viral activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Used as an insecticide in agriculture and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and interfering with cellular processes. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiourea, N-(3-chloro-2-methylphenyl)-N-methyl-
- Thiourea, N-(3-chloro-4-methylphenyl)-N’-phenyl-
- Thiourea, N-(3-chloro-4-methylphenyl)-N’-methyl-
Uniqueness
Thiourea, N-(3-chloro-4-methylphenyl)-N-methyl- stands out due to its unique combination of a chlorine atom and a methyl group on the phenyl ring. This structural feature contributes to its distinct biological activities and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
75050-67-8 |
|---|---|
Molekularformel |
C9H11ClN2S |
Molekulargewicht |
214.72 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-1-methylthiourea |
InChI |
InChI=1S/C9H11ClN2S/c1-6-3-4-7(5-8(6)10)12(2)9(11)13/h3-5H,1-2H3,(H2,11,13) |
InChI-Schlüssel |
OTIOSGHSOYSVHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N(C)C(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2-Amino-5-methylphenyl)-lambda~5~-chloranediylidene]dimethanone--iridium (1/1)](/img/structure/B13784376.png)

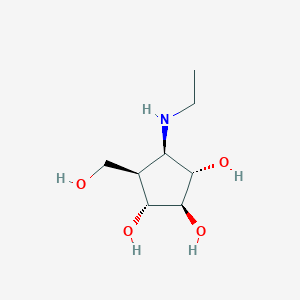

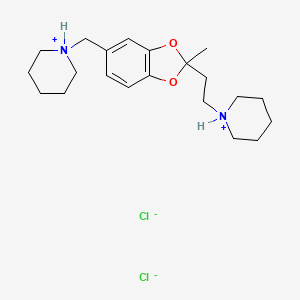
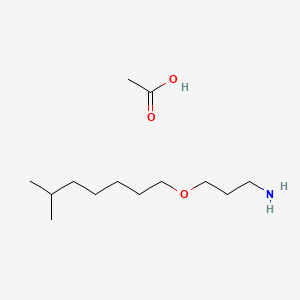
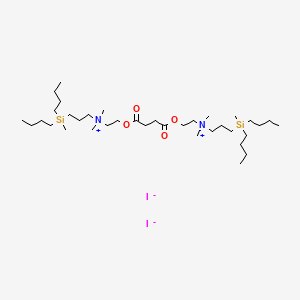
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
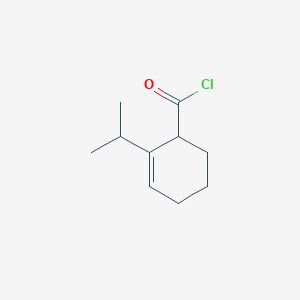


![3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-](/img/structure/B13784428.png)
